4-Acetylphenylboronic acid is an organic compound that features a boronic acid functional group attached to an acetylphenyl moiety. It is classified under the category of boronic acids, which are known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki coupling reactions. This compound has garnered attention in medicinal chemistry and materials science due to its ability to form reversible covalent bonds with diols, making it valuable for drug design and delivery systems.
4-Acetylphenylboronic acid can be synthesized from commercially available precursors. The compound is classified as a boronic acid derivative, which is characterized by the presence of a boron atom bonded to a hydroxyl group and an aryl or alkyl group. Its systematic name is 4-(acetyl)phenylboronic acid, reflecting its structural components.
The synthesis of 4-acetylphenylboronic acid can be achieved through several methods:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure of the synthesized compound.
The molecular structure of 4-acetylphenylboronic acid consists of a phenyl ring substituted at the para position with both an acetyl group and a boronic acid group. The general formula can be represented as CHB\O.
4-Acetylphenylboronic acid participates in various chemical reactions:
The effectiveness of these reactions often depends on factors such as solvent choice, temperature, and catalyst loading. For instance, Suzuki coupling reactions may require specific bases like potassium carbonate for optimal performance.
The mechanism by which 4-acetylphenylboronic acid acts primarily involves its ability to form reversible bonds with diols through its boron atom. This interaction is crucial for applications in drug delivery systems where controlled release is desired.
The binding affinity between boronic acids and diols can be quantitatively assessed using techniques such as surface plasmon resonance or isothermal titration calorimetry, providing insights into their potential applications in therapeutic contexts.
4-Acetylphenylboronic acid has several scientific applications:
4-Acetylphenylboronic acid (CAS 149104-90-5) is an organoboron compound with the molecular formula C₈H₉BO₃ and a molecular weight of 163.97 g/mol. Its structure features two key functional groups: a boronic acid (–B(OH)₂) moiety at the para position of a benzene ring and an acetyl (CH₃C=O) group, resulting in the systematic name 1-(4-boronophenyl)ethan-1-one [1] [4] [8]. The molecule adopts a predominantly planar configuration due to conjugation between the benzene ring and the carbonyl group. The boronic acid group exhibits trigonal planar geometry (sp² hybridization) in anhydrous conditions but reversibly converts to tetrahedral sp³ hybridization upon hydration or interaction with diols, a property critical to its reactivity [2] [10].
Table 1: Physicochemical Properties of 4-Acetylphenylboronic Acid
Property | Value | Conditions/Notes |
---|---|---|
Molecular Formula | C₈H₉BO₃ | Confirmed via mass spectrometry |
Molecular Weight | 163.97 g/mol | Monoistopic mass: 164.064475 Da |
Melting Point | 239–244 °C | Literature consensus [1] [4] |
Appearance | White to light yellow crystalline powder | Hygroscopic, may darken on exposure to air |
Assay Purity | 95–105% | Typically determined by titration |
Solubility | Low in water; moderate in polar organic solvents | Soluble in methanol, DMSO, THF |
Functional Groups | Boronic acid, ketone | pKa ~8.5–9.5 (boronic acid) [10] |
The electron-withdrawing acetyl group lowers the pKa of the boronic acid moiety (typically ~8.8 for phenylboronic acid) to ~7.5–8.5, enhancing its Lewis acidity and diol-binding capacity at physiological pH [7] [10]. This acid-base equilibrium governs its applications in sensing and catalysis. The compound’s spectroscopic signatures include characteristic IR absorptions at 1680–1700 cm⁻¹ (C=O stretch) and 1320–1390 cm⁻¹ (B–O stretch), while its NMR spectrum shows distinct peaks at δ ~8.0 ppm (aromatic H) and δ ~2.5 ppm (CH₃) [1] [8].
4-Acetylphenylboronic acid was first synthesized in the early 1990s, with its CAS registry number (149104-90-5) assigned in 1992. It emerged as a specialized derivative of phenylboronic acid during efforts to expand the toolkit of Suzuki-Miyaura cross-coupling partners [1] [4]. The acetyl group provided a handle for further functionalization unavailable in unsubstituted phenylboronic acids, making it valuable for synthesizing complex organic architectures.
Commercial availability began in the mid-1990s through suppliers like Sigma-Aldrich and ChemImpex, initially targeting academic research in organometallic chemistry [1] [6]. Its adoption accelerated with the rise of boron-based drug discovery following the 2003 FDA approval of bortezomib, a boronic acid-containing proteasome inhibitor. This catalyzed interest in structurally diverse boronic acids, including 4-acetylphenylboronic acid, as synthetic intermediates or bioactive scaffolds [2] [10].
Key milestones include:
Boron’s unique electron-deficient nature enables reversible covalent interactions with nucleophiles (e.g., hydroxyl groups, enzyme active sites), making it indispensable in modern chemistry and drug design. Boronic acids participate in key reactions:
Table 2: Boron-Containing Drugs and Their Mechanisms
Drug Name | Boron Motif | Therapeutic Use | Key Mechanism |
---|---|---|---|
Bortezomib | Peptide boronic acid | Multiple myeloma | Proteasome inhibition |
Crisaborole | Benzoxaborole | Atopic dermatitis | Phosphodiesterase-4 inhibition |
Vaborbactam | Cyclic boronic acid | Antibiotic adjuvant | β-lactamase inhibition |
4-Acetylphenylboronic acid | Arylboronic acid | Synthetic intermediate | Suzuki coupling, sensor design |
In drug design, boron’s ability to adopt tetrahedral geometries mimics transition states during enzymatic hydrolysis. For example, bortezomib’s boronate binds the catalytic threonine of the 20S proteasome [2] [5]. 4-Acetylphenylboronic acid’s ketone group allows additional pharmacophore tethering or bioconjugation, facilitating its use in:
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: